1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione
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Overview
Description
1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione, also known by its chemical name BI 1356 , belongs to a novel class of potent DPP-4 inhibitors . These inhibitors are structurally derived from the xanthine scaffold and have shown promise in the treatment of type 2 diabetes . BI 1356 exhibits high potency, selectivity, and long-acting properties, making it a potential candidate for once-daily treatment of diabetic patients .
Synthesis Analysis
The synthesis of BI 1356 involves systematic structural variations from the xanthine scaffold. While specific synthetic routes are not detailed here, it’s essential to understand that the compound’s design aims to inhibit dipeptidyl peptidase-4 (DPP-4) , an enzyme involved in glucose regulation. The successful synthesis of BI 1356 has paved the way for clinical trials and potential therapeutic applications .
Molecular Structure Analysis
The molecular formula of BI 1356 is C₂₀H₃₂N₆O₃ , with an average mass of 404.507 Da . Its monoisotopic mass is approximately 404.253601 Da . The compound’s structure includes a purine core, a quinazolin-2-ylmethyl group, and a piperidine moiety. The precise arrangement of atoms and functional groups determines its pharmacological properties .
Mechanism of Action
BI 1356 acts as a potent inhibitor of DPP-4, an enzyme responsible for degrading incretin hormones such as glucagon-like peptide-1 (GLP-1) . By inhibiting DPP-4, BI 1356 prolongs the action of GLP-1, leading to increased insulin secretion, reduced glucagon release, and improved glycemic control. This mechanism makes it an attractive option for managing type 2 diabetes .
Physical and Chemical Properties
Future Directions
Properties
IUPAC Name |
1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O3/c1-11-6-8-22(9-7-11)10-14-19-16-15(23(14)12(2)13(3)24)17(25)21(5)18(26)20(16)4/h11-12H,6-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDFMELJDICVBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=NC3=C(N2C(C)C(=O)C)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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